1-(2-Fluorophenyl)ethylamine

概要

説明

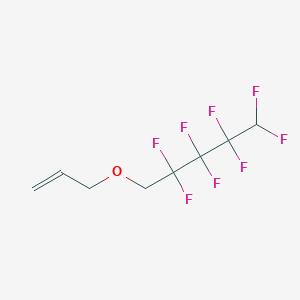

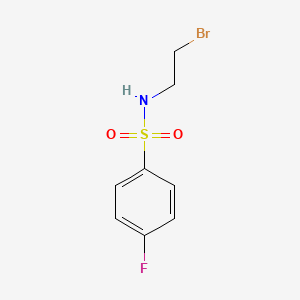

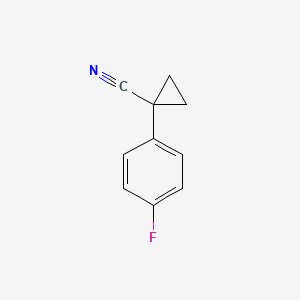

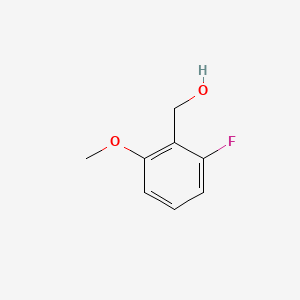

“1-(2-Fluorophenyl)ethylamine” is a chemical compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is also known by its IUPAC name "(1S)-1-(2-fluorophenyl)ethylamine" . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “1-(2-Fluorophenyl)ethylamine” is 1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 . This indicates the presence of a fluorophenyl group attached to an ethylamine group.

Physical And Chemical Properties Analysis

“1-(2-Fluorophenyl)ethylamine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is non-combustible .

科学的研究の応用

Synthesis of Palladacycles

This compound is used in the preparation of ortho-metalated primary phenethylamines, which have various substituents on the aromatic ring. These reactions lead to the formation of complexes containing six-membered palladacycles, which are important in catalysis and organic synthesis processes .

Proteomics Research

“1-(2-Fluorophenyl)ethylamine” is available for purchase as a specialty product for proteomics research applications. Proteomics is the large-scale study of proteins, particularly their structures and functions .

Chemical Synthesis

The compound finds use in various areas of chemical synthesis, where its properties can be utilized to create new molecules with desired characteristics .

Pharmaceutical Applications

Selective fluorination of bioactive molecules with compounds like “1-(2-Fluorophenyl)ethylamine” allows for the design of new drugs with modified physicochemical characteristics and increased pharmaceutical effectiveness .

Binding-Selective Modulation

It has been used in the synthesis and characterization of molecules that act as binding- and efficacy-selective positive allosteric modulators of GABA A receptors containing the α5 subunit .

Safety and Hazards

作用機序

Target of Action

The primary target of 1-(2-Fluorophenyl)ethylamine is the enzyme ω-transaminase . This enzyme plays a crucial role in the synthesis of chiral amines, which are important building blocks in pharmaceutical synthesis .

Mode of Action

1-(2-Fluorophenyl)ethylamine interacts with its target, ω-transaminase, through a process known as biocatalysis . In a study, a novel ω-transaminase (PfTA) was isolated from Pseudogulbenkiania ferrooxidans and was subjected to semi-rational design to obtain a variant with enhanced enzyme activity . This variant, Y168R/R416Q, exhibited the ability to catalyze the synthesis of (S)-1-(2-fluorophenyl)ethylamine from 2-fluorophenone .

Biochemical Pathways

The biochemical pathway involved in the action of 1-(2-Fluorophenyl)ethylamine is the conversion of 2-fluorophenone to (S)-1-(2-fluorophenyl)ethylamine, catalyzed by the ω-transaminase enzyme . This process is part of the broader class of reactions involving the transfer of an amino group from one molecule to another, facilitated by transaminases.

Pharmacokinetics

The enzymatic activity of the y168r/r416q variant of ω-transaminase was found to be significantly enhanced compared to the wild type . This suggests that the compound may have good bioavailability due to efficient catalysis.

Result of Action

The result of the action of 1-(2-Fluorophenyl)ethylamine is the production of (S)-1-(2-fluorophenyl)ethylamine from 2-fluorophenone . The reaction achieved a yield of 83.58% and an enantioselectivity exceeding 99% after a 10-hour reaction . This indicates that the compound is effective in its action.

Action Environment

The action of 1-(2-Fluorophenyl)ethylamine is influenced by the environment in which the reaction takes place. The study mentioned earlier used molecular docking and structural simulation analysis to reveal that the primary factor contributing to the improved catalytic efficiency is the expansion of the enzyme’s active pocket and the alleviation of steric hindrance . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the spatial configuration of the enzyme’s active site and the presence of other molecules that could cause steric hindrance.

特性

IUPAC Name |

1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382043 | |

| Record name | 1-(2-Fluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)ethylamine | |

CAS RN |

74788-44-6 | |

| Record name | 1-(2-Fluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in developing efficient synthetic routes for 1-(2-Fluorophenyl)ethylamine?

A1: 1-(2-Fluorophenyl)ethylamine is a valuable chiral building block in pharmaceutical synthesis. [] This means it serves as a starting point for creating more complex molecules with potential therapeutic applications. Efficient and enantioselective synthesis of this compound is crucial for developing new drugs.

Q2: What novel approach has been explored for the synthesis of (S)-1-(2-fluorophenyl)ethylamine?

A2: Researchers have successfully utilized a genetically engineered ω-transaminase enzyme for the biocatalytic synthesis of (S)-1-(2-fluorophenyl)ethylamine. [] This enzyme, derived from Pseudogulbenkiania ferrooxidans, catalyzes the transfer of an amino group, offering a greener and potentially more efficient alternative to traditional chemical synthesis methods.

Q3: How does the introduced mutation in the ω-transaminase (Y168R/R416Q variant) improve its catalytic activity for (S)-1-(2-fluorophenyl)ethylamine synthesis?

A3: Molecular docking and structural simulation analyses suggest that the Y168R/R416Q mutation expands the enzyme's active site. [] This expansion reduces steric hindrance, allowing for better accommodation of the substrate, 2-fluorophenone, and leading to a significant increase in both enzyme activity and catalytic efficiency.

Q4: How has gas chromatography been used to study 1-(2-Fluorophenyl)ethylamine?

A4: Gas chromatography, specifically using a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, has proven effective in separating the enantiomers (mirror image forms) of 1-(2-Fluorophenyl)ethylamine after its derivatization with trifluoroacetyl. [] This method enables researchers to analyze the purity of synthesized 1-(2-Fluorophenyl)ethylamine and study the influence of factors like temperature on the separation efficiency.

Q5: What is the significance of achieving baseline resolution for the trifluoroacetyl-derivatized 1-(2-Fluorophenyl)ethylamine in gas chromatography?

A5: Baseline resolution, as observed in the gas chromatography analysis, indicates a complete separation of the enantiomers of trifluoroacetyl-derivatized 1-(2-Fluorophenyl)ethylamine. [] This complete separation is essential for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical applications where different enantiomers can exhibit different biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)